6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one
説明
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with diverse pharmacological and material science applications. Its structure features a 3,4-dihydropyrimidin-4-one core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroisoquinoline moiety.
特性
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-12-21(26)25(15-23-20)14-22(27)24-11-10-16-4-2-3-5-18(16)13-24/h2-9,12,15H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLPAPFAXBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidinones, characterized by a pyrimidine ring fused with various substituents. Its molecular formula is with a molecular weight of approximately 396.44 g/mol. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one exhibit significant antitumor properties. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including lung adenocarcinoma (SPAC1). The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may act as a potent anticancer agent through the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. A synthesis study reported that derivatives of dihydropyrimidinones possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .
The proposed mechanism through which 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one exerts its biological effects includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells while sparing normal cells.
- Antibacterial Mechanisms : By targeting specific bacterial enzymes or structural components.
Case Study 1: Anticancer Activity
A recent study published in Acta Pharmacologica Sinica assessed the anticancer potential of various dihydropyrimidinone derivatives. Among these, the compound demonstrated IC50 values significantly lower than traditional chemotherapeutics against the SPAC1 cell line . This suggests that it could serve as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, indicating their potential use in treating bacterial infections .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antitumor | 5.0 | SPAC1 (Lung Adenocarcinoma) |
| Antibacterial | 12.0 | Staphylococcus aureus |
| Antibacterial | 15.0 | Escherichia coli |
類似化合物との比較
Table 1: Key Structural Comparisons
Analysis of Substituent Effects
Substitution with an amino group (as in ) may increase polarity and hydrogen-bonding capacity, altering solubility and target interactions.
Position 3 Modifications: The 2-oxoethyl-tetrahydroisoquinoline group in the target compound introduces a bicyclic amine, which may improve binding to enzymes or receptors (e.g., kinases or neurotransmitter transporters) compared to the methylindolyl group in or the sulfanyl group in .
Ring System Variations: Pyrido[2,3-d]pyrimidinones () and thieno[3,2-d]pyrimidinones () exhibit extended conjugation, which may enhance UV absorption or fluorescence properties compared to the simpler dihydropyrimidinone core.
Potential Implications for Research and Development
- In contrast, sulfhydryl-containing analogues () might exhibit antioxidant or metal-binding activity.
- Material Science : Extended conjugated systems (e.g., ) could be explored for optoelectronic applications, while the target compound’s rigid structure may serve as a crystallographic model (via SHELX refinement ).
- Synthetic Challenges: The tetrahydroisoquinoline substituent may require specialized coupling reagents or protecting groups, differing from the straightforward Biginelli synthesis used for simpler DHPMs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
